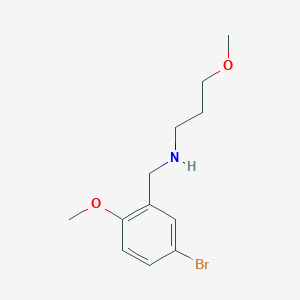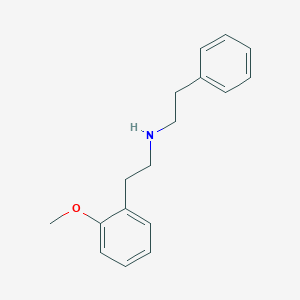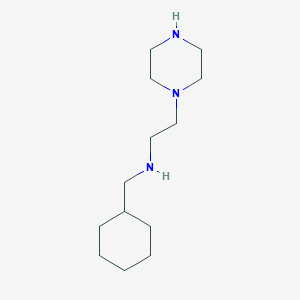![molecular formula C18H18N2O7 B262113 {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid, also known as Kresoxim-methyl, is a fungicide that belongs to the class of strobilurins. It is widely used in agriculture to protect crops from fungal diseases. The compound was first synthesized in 1995 by Hoechst AG, a German pharmaceutical company. Since then, Kresoxim-methyl has gained popularity due to its excellent fungicidal properties and low toxicity to humans and animals.
Wirkmechanismus
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl acts by binding to the cytochrome bc1 complex in the mitochondria of fungal cells, inhibiting the electron transport chain and disrupting ATP synthesis. This leads to a decrease in energy production, ultimately resulting in the death of the fungus. The compound has a broad spectrum of activity, making it effective against many different types of fungi.
Biochemical and Physiological Effects
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has been shown to have low toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no long-term accumulation. The compound has no known carcinogenic or mutagenic effects. However, it is important to note that {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl is toxic to aquatic organisms and should be used with caution near water sources.
Vorteile Und Einschränkungen Für Laborexperimente
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other fungicides. It has a long shelf life and is stable under a wide range of conditions. However, the compound has some limitations. It is not effective against all types of fungi, and its mode of action may differ depending on the species being studied. Additionally, the use of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl may interfere with other metabolic pathways in the cell, leading to unintended effects.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl. One potential direction is the development of new formulations that improve the compound's efficacy and reduce its impact on the environment. Another area of interest is the study of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl's potential as an antifungal agent in human medicine. The compound has already shown promise in treating certain types of skin infections and could be further investigated for its therapeutic potential. Finally, the use of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl in combination with other fungicides could be explored as a way to improve its effectiveness and reduce the risk of resistance development.
Synthesemethoden
The synthesis of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl involves the reaction between 2-ethoxyphenol and 2-bromo-4'-methoxyacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with triethylamine and 1-allyl-2,4,6-trioxo-5-pyrimidinylmethanol to form the final compound. The overall yield of the synthesis is around 70-80%.
Wissenschaftliche Forschungsanwendungen
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has been extensively studied for its antifungal activity and its potential use in agriculture. Several studies have shown that the compound is highly effective against a wide range of fungal pathogens, including powdery mildew, rust, and leaf spot. It works by inhibiting the respiration of the fungi, leading to their death. {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has also been found to have a protective effect on plants, improving their overall health and yield.
Eigenschaften
Produktname |
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid |
|---|---|
Molekularformel |
C18H18N2O7 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
2-[2-ethoxy-4-[(E)-(2,4,6-trioxo-1-prop-2-enyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H18N2O7/c1-3-7-20-17(24)12(16(23)19-18(20)25)8-11-5-6-13(27-10-15(21)22)14(9-11)26-4-2/h3,5-6,8-9H,1,4,7,10H2,2H3,(H,21,22)(H,19,23,25)/b12-8+ |
InChI-Schlüssel |
VROUTNDTGJSDQT-XYOKQWHBSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)



![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)


![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)


![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)